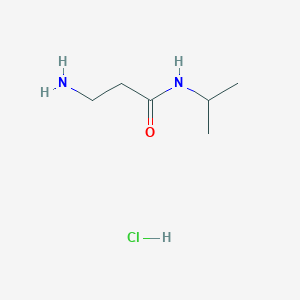

3-Amino-N-isopropylpropanamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-N-propan-2-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-5(2)8-6(9)3-4-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPWBRDNAIECDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Amino-N-isopropylpropanamide Hydrochloride

Abstract

This document provides a comprehensive technical guide for the synthesis and characterization of 3-Amino-N-isopropylpropanamide hydrochloride, a primary amine salt featuring a secondary amide. While this specific compound may serve as a crucial intermediate in the development of more complex molecules, detailed public-facing synthesis guides are sparse. Therefore, this guide outlines a robust and scientifically sound three-step synthetic strategy based on well-established principles of organic chemistry: N-protection of a β-amino acid, carbodiimide-mediated amide coupling, and subsequent deprotection with salt formation. This guide is intended for researchers, chemists, and professionals in drug development, offering not just a protocol, but a detailed rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Approach to Synthesis

The synthesis of this compound is most logically approached via a three-stage process. This strategy ensures high yields and purity by preventing unwanted side reactions, such as self-polymerization of the starting amino acid or side reactions with the amine nucleophile.

-

N-Protection: The amino group of the starting material, β-alanine, is temporarily protected to prevent it from reacting during the subsequent amide bond formation. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group due to its stability in neutral and basic conditions and its facile removal under acidic conditions.[1]

-

Amide Coupling: The protected Boc-β-alanine is then coupled with isopropylamine. This reaction is facilitated by a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid, and HOBt is employed to form a more reactive intermediate ester, which minimizes the risk of racemization and improves coupling efficiency.[2][3][4][5]

-

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group using a strong acid. Treatment with hydrochloric acid (HCl) not only cleaves the Boc group but also concurrently forms the desired hydrochloride salt of the primary amine, yielding the final product.[6][7][8][9]

The entire synthetic workflow is depicted below.

Sources

- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

In-Depth Technical Guide: Physicochemical Properties of 3-Amino-N-isopropylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, a comprehensive understanding of a compound's physicochemical properties is the bedrock upon which successful drug design and formulation are built. These intrinsic characteristics govern a molecule's behavior from the moment of administration to its interaction with the biological target. This guide offers a detailed exploration of the physicochemical properties of 3-Amino-N-isopropylpropanamide hydrochloride, a compound of interest for its potential therapeutic applications. As Senior Application Scientists, our goal is to provide not just data, but a contextual understanding of why these properties are critical and how they are reliably determined.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is the starting point for any physicochemical analysis.

-

IUPAC Name: 3-amino-N-isopropylpropanamide;hydrochloride

-

CAS Number: 1170199-04-8[1]

-

Molecular Formula: C6H15ClN2O

-

Molecular Weight: 166.65 g/mol

-

SMILES: CC(C)NC(=O)CCN.Cl

The structure reveals a primary amine, a secondary amide, and an isopropyl group. The hydrochloride salt form is crucial as it generally enhances aqueous solubility and stability, which are desirable traits for drug candidates.

Caption: Molecular structure of this compound.

Key Physicochemical Parameters: A Tabulated Summary

The following table summarizes the essential physicochemical properties. While specific experimental data for this exact compound is sparse in publicly available literature, we present the key parameters and the standard, authoritative methods for their determination.

| Physicochemical Property | Typical Experimental Value Range (for similar small molecules) | Standard Determination Protocol | Significance in Drug Development |

| Melting Point (°C) | 110-200 (for similar amine hydrochlorides)[2] | Capillary Melting Point Apparatus[3][4] | A sharp melting point indicates purity. It's a critical parameter for solid-state characterization and formulation development. |

| Aqueous Solubility | Highly variable | Shake-Flask Method / Potentiometric Titration | Governs dissolution rate and bioavailability. Essential for designing oral and parenteral dosage forms. |

| pKa | 7-10 (for the primary amine) | Potentiometric Titration[5][6] | Determines the ionization state at physiological pH, which profoundly impacts absorption, distribution, metabolism, and excretion (ADME). |

| LogP (Octanol/Water Partition Coefficient) | -1 to 3 | Shake-Flask Method[7][8][9] | A measure of lipophilicity, which influences membrane permeability and interaction with biological targets. |

Experimental Protocols: The Foundation of Reliable Data

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used. Here, we detail the standard operating procedures for determining the key parameters.

Melting Point Determination

Expertise & Experience: The capillary method is the pharmacopeial standard for its simplicity and accuracy.[4] A narrow melting range (0.5-1.0°C) is a strong indicator of a pure crystalline compound. Impurities typically depress the melting point and broaden the range.[3]

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

pKa Determination via Potentiometric Titration

Expertise & Experience: Potentiometric titration is a highly reliable method for determining the pKa of ionizable groups.[5][6][10] For this compound, we anticipate titrating the protonated primary amine with a strong base. The pKa will correspond to the pH at the half-equivalence point. This value is critical for predicting the compound's charge at different physiological pHs, such as in the stomach (pH 1-3) and intestines (pH 6-7.5).

Experimental Workflow:

Caption: Workflow for pKa Determination by Potentiometric Titration.

LogP Determination via the Shake-Flask Method

Expertise & Experience: The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning.[7][9] It is most accurate for compounds with LogP values in the range of -2 to 4.[7] The choice of analytical method for concentration measurement (e.g., HPLC or UV-Vis spectroscopy) depends on the compound's properties, such as the presence of a chromophore.

Experimental Workflow:

Sources

- 1. This compound - CAS:1170199-04-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. labsolu.ca [labsolu.ca]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. thinksrs.com [thinksrs.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

An In-Depth Technical Guide to CAS 1170199-04-8: 3-Amino-N-isopropylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the chemical compound identified by CAS number 1170199-04-8, known as 3-Amino-N-isopropylpropanamide hydrochloride. Due to the limited publicly available data specific to this molecule, this document synthesizes foundational chemical properties with an analysis of structurally related compounds to infer potential biological activities and research applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar chemical entities.

Core Chemical Identity and Properties

This compound is a small molecule characterized by a primary amine, an amide functional group, and an isopropyl substituent.[1][2] The hydrochloride salt form suggests enhanced stability and solubility in aqueous solutions, a common strategy in drug development.

Molecular Structure and Identifiers

-

CAS Number: 1170199-04-8

-

Chemical Name: 3-Amino-N-(propan-2-yl)propanamide hydrochloride[1]

-

Synonyms: this compound[2]

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. However, computational models provide estimated values that can guide initial experimental design.

| Property | Value | Source |

| Molecular Weight | 166.65 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Complexity | 91.1 | [1] |

Synthesis and Chemical Reactivity

Postulated Synthesis Workflow

Caption: Postulated synthetic workflow for this compound.

Expected Chemical Reactivity

The primary amine and amide functionalities suggest that this compound could undergo reactions such as:

-

N-Acylation/Alkylation: The primary amine can be further functionalized.

-

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions.

Inferred Biological Activity and Therapeutic Potential: A-Data-Driven Hypothesis

Direct biological activity data for CAS 1170199-04-8 is scarce. However, analysis of structurally similar compounds provides a basis for forming hypotheses about its potential mechanism of action and therapeutic applications.

Insights from Structurally Related Compounds

Several related 3-aminopropanamide derivatives have been investigated for their biological activities:

-

Antimicrobial and Anti-inflammatory Effects: A similar compound, 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride, has demonstrated effectiveness against bacterial strains such as E. coli and S. aureus and has shown potential to reduce pro-inflammatory cytokines.[3]

-

Cytotoxicity Against Cancer Cells: Preliminary studies on 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride also suggest it may induce apoptosis in cancer cell lines.[3]

-

Neurological Activity: Other related compounds, such as 3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride, are being explored for their potential to modulate neurotransmitter systems, with some hypotheses pointing towards selective serotonin reuptake inhibition.[4]

These findings suggest that the 3-aminopropanamide scaffold may be a valuable starting point for the development of new therapeutic agents.

Potential Signaling Pathway Involvement

Based on the activities of related molecules, this compound could potentially interact with pathways involved in:

-

Bacterial cell wall synthesis or protein translation.

-

Inflammatory signaling cascades (e.g., NF-κB pathway).

-

Apoptotic pathways in cancer cells.

-

Neurotransmitter transport and signaling.

Caption: Hypothesized potential biological targets for this compound.

Experimental Protocols for Characterization

For a novel or sparsely characterized compound like this compound, a systematic approach to elucidating its properties is crucial.

Physicochemical Characterization Workflow

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Develop a method using a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of the parent compound.

-

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to confirm the chemical structure.

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Determine the melting point and assess thermal stability.

-

-

Solubility Determination:

-

Assess solubility in various solvents (e.g., water, ethanol, DMSO) at different concentrations.

-

Initial Biological Screening Protocol

-

Cytotoxicity Assay:

-

Utilize a panel of cell lines (e.g., a cancer cell line like HeLa and a non-cancerous cell line like HEK293) to determine the concentration range at which the compound affects cell viability (e.g., using an MTT or CellTiter-Glo assay).

-

-

Antimicrobial Screening:

-

Perform a broth microdilution assay against a panel of bacteria (e.g., E. coli, S. aureus) to determine the minimum inhibitory concentration (MIC).

-

-

Target-Based Assays (Hypothesis-Driven):

-

Based on the inferred activities, select relevant in vitro assays, such as enzyme inhibition assays or receptor binding assays.

-

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be taken. Based on data for related aminopropanamides, this compound may cause skin and eye irritation.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Future Research Directions

The lack of extensive data on this compound presents a clear opportunity for further research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: Publication of a robust synthetic method and full characterization of its physicochemical properties.

-

Broad Biological Screening: A comprehensive screening campaign to identify its biological targets and potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the isopropyl group and the aminopropanamide scaffold to its biological activity.

References

-

Beijing Xinheng Technology Co., Ltd. (n.d.). This compound - CAS:1170199-04-8. Retrieved from [Link]

-

PubChem. (n.d.). 3-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-N-isopropylpropanamide Hydrochloride for Researchers and Drug Development Professionals

Introduction

3-Amino-N-isopropylpropanamide hydrochloride is a molecule of interest in pharmaceutical research and development, belonging to the class of amino acid amide derivatives. Its hydrochloride salt form is intended to enhance aqueous solubility and stability, crucial attributes for drug candidates. A comprehensive understanding of its solubility profile across various solvents and its chemical stability under different stress conditions is paramount for formulation development, analytical method validation, and predicting its shelf-life. This guide provides a detailed exploration of these characteristics, underpinned by established scientific principles and methodologies, to empower researchers in their drug development endeavors.

Physicochemical Properties: A Cursory Glance

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structural components: a primary amine, a secondary amide, and an isopropyl group, formulated as a hydrochloride salt.

| Property | Anticipated Characteristic | Rationale |

| Form | Likely a crystalline solid | The hydrochloride salt form promotes the formation of a stable crystal lattice. |

| Hygroscopicity | Potentially hygroscopic | Amine hydrochloride salts have a tendency to absorb moisture from the atmosphere. |

| pKa | Expected to have a pKa in the range of 9-10 for the primary amine | This is typical for primary aliphatic amines. The amide nitrogen is generally not basic. |

| LogP | Predicted to be low | The presence of ionizable amino and polar amide groups, along with the hydrochloride salt form, suggests a preference for hydrophilic environments. |

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration in formulation design. As a hydrochloride salt, this compound is expected to exhibit good solubility in polar protic solvents, particularly water, and diminished solubility in non-polar aprotic solvents.

Anticipated Solubility Trends

Based on the principle of "like dissolves like," the following trend in solubility is anticipated:

Water > Methanol > Ethanol > Isopropanol > Acetone > Acetonitrile > Dichloromethane > Toluene

The high dielectric constant and hydrogen bonding capacity of water will effectively solvate the ionic hydrochloride and the polar functional groups of the molecule. Alcohols will also be effective solvents, with solubility likely decreasing as the alkyl chain length increases and polarity decreases. Aprotic polar solvents like acetone and acetonitrile are expected to be moderate solvents, while non-polar solvents such as dichloromethane and toluene are anticipated to be poor solvents.

Experimental Determination of Equilibrium Solubility

To quantitatively assess the solubility, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.[1][2][3]

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

-

Preparation of Solvent Systems: Prepare a range of solvents with varying polarities, such as water, buffered aqueous solutions (pH 4.5, 6.8, and 7.4), methanol, ethanol, isopropanol, acetonitrile, and dichloromethane.

-

Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2] Preliminary studies can be conducted to determine the time required to reach a plateau in concentration.

-

Sample Collection and Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the dissolved compound from the solid material, which can be achieved by centrifugation followed by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PVDF).

-

Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or g/100 mL.

Part 2: Stability Assessment

Evaluating the chemical stability of a drug candidate is a non-negotiable aspect of pharmaceutical development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[4][5][6][7] A stability-indicating analytical method is essential for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately and selectively quantify the parent drug in the presence of its degradation products, excipients, and any other potential impurities.[4][5][6][7]

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[8][9][10][11] This helps to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[8][9][10][11]

| Stress Condition | Reagent/Condition | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess the stability of the amide bond to acid-catalyzed hydrolysis.[1][12] |

| Base Hydrolysis | 0.1 M NaOH at 60°C | To evaluate the susceptibility of the amide bond to base-catalyzed hydrolysis.[1][12] |

| Oxidation | 3% H₂O₂ at room temperature | To investigate the potential for oxidation of the primary amine and any other susceptible moieties. |

| Photostability | ICH Q1B conditions (UV and visible light) | To determine the light sensitivity of the molecule.[9] |

| Thermal Degradation | 80°C (solid state and in solution) | To assess the intrinsic thermal stability of the compound. |

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

-

Hydrolysis of the Amide Bond: This is a common degradation pathway for amide-containing molecules and can occur under both acidic and basic conditions, yielding 3-aminopropanoic acid and isopropylamine.[1][4][5][12]

-

Oxidative Degradation: The primary amine is susceptible to oxidation, which could lead to the formation of various degradation products, including aldehydes, ketones, or further oxidized species.

-

Deamination: Under certain conditions, particularly at elevated temperatures, deamination of the primary amine could occur.

Caption: Potential degradation pathways of 3-Amino-N-isopropylpropanamide.

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water for thermal and photolytic studies). For solid-state thermal stress, place the neat compound in a vial.

-

Stress Application: Expose the samples to the conditions outlined in the table above for a defined period (e.g., 24, 48, 72 hours). Samples should be taken at various time points.

-

Neutralization: For the acid and base stressed samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation and to protect the analytical column.

-

Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure that no co-eluting peaks are present.

-

Mass Balance: Aim for a degradation of 5-20% of the parent compound.[9] A good mass balance (e.g., 95-105%) between the decrease in the parent peak area and the sum of the areas of the degradation product peaks provides confidence in the analytical method.

Conclusion

References

- Duan, P., Dai, L., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362–368.

- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.

- Stadler, R. H., et al. (2014). The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods. Food and Chemical Toxicology, 72, 145-162.

- Granvogl, M., & Schieberle, P. (2006). Thermally generated 3-aminopropionamide as a transient intermediate in the formation of acrylamide. Journal of agricultural and food chemistry, 54(16), 5933–5938.

- Bak-Sypien, I. I., et al. (2018). Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity.

- OpenStax. (n.d.). 21.7 Chemistry of Amides. In Organic Chemistry: A Tenth Edition.

- Bhatt, A. H., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403.

- Bedell, S. A. (2009). Oxidative degradation of amines using a closed batch system. Norwegian University of Science and Technology.

- Chen, Y., et al. (2016). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental science & technology, 50(6), 2964–2972.

- Cai, Y., et al. (2014). Conversion of 3-aminopropionamide and 3-alkylaminopropionamides into acrylamide in model systems. Journal of agricultural and food chemistry, 62(30), 7567–7574.

- Ghosh, S., & Kumar, V. (2022). Amide Bond Activation of Biological Molecules. Molecules (Basel, Switzerland), 27(15), 4947.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 48-53.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. figshare.com [figshare.com]

- 4. sci-hub.pl [sci-hub.pl]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conversion of 3-aminopropionamide and 3-alkylaminopropionamides into acrylamide in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 12. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

"potential biological activities of 3-aminopropanamide derivatives"

An In-depth Technical Guide to the Potential Biological Activities of 3-Aminopropanamide Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the burgeoning field of 3-aminopropanamide derivatives, a class of small molecules demonstrating significant potential across various therapeutic areas. As researchers and drug development professionals, understanding the nuanced structure-activity relationships, mechanisms of action, and experimental validation of these compounds is paramount. This document moves beyond a simple recitation of facts to offer a synthesized perspective on the causality behind experimental design and the interpretation of results, reflecting field-proven insights into their development.

Introduction: The 3-Aminopropanamide Scaffold - A Versatile Foundation

The 3-aminopropanamide core structure, characterized by a propanamide backbone with an amino group at the 3-position, serves as a versatile and synthetically accessible scaffold in medicinal chemistry.[1] Its inherent chemical properties, including the capacity for hydrogen bonding via the amide and amino groups, allow for dynamic interactions with a multitude of biological targets like enzymes and receptors.[2] This structural simplicity, combined with the potential for extensive derivatization at both the amino and amide nitrogens, provides a rich foundation for generating diverse chemical libraries and exploring a wide range of biological activities. These derivatives are not merely theoretical constructs; they are actively being investigated as anticancer, antimicrobial, and neuroprotective agents, making them a focal point of modern drug discovery.[1][3]

The synthesis of these derivatives can be approached through various established chemical reactions. A common and straightforward method involves the coupling of a carboxylic acid with an amine, a fundamental reaction in medicinal chemistry.[4]

Caption: General synthesis scheme for 3-aminopropanamide derivatives.

Anticancer Activity: Targeting Cellular Proliferation

A significant area of investigation for 3-aminopropanamide derivatives is oncology. The core scaffold has been incorporated into molecules designed to selectively target pathways crucial for cancer cell survival and proliferation.[5]

Mechanism of Action: EGFR Inhibition

One of the most promising mechanisms identified is the irreversible inhibition of the epidermal growth factor receptor (EGFR).[1] Certain 3-aminopropanamide derivatives have been engineered to function as carrier molecules that deliver a reactive acrylamide moiety to the EGFR active site.[5] This leads to covalent modification of a key cysteine residue, resulting in irreversible inhibition of the receptor's kinase activity. The subsequent blockade of downstream signaling pathways, such as the PI3K/AKT pathway, culminates in reduced cell proliferation and the induction of apoptosis in cancer cells.[1][6] This targeted approach has shown particular promise in models of non-small cell lung cancer (NSCLC).[1]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Neuroprotective Potential: Counteracting Ischemic Damage

While direct neuroprotective roles of 3-aminopropanamide are still being explored, significant research has focused on the closely related and highly reactive aldehyde, 3-aminopropanal. [3]This molecule is a critical mediator of neuronal damage in conditions like cerebral ischemia. [7]

The Role of 3-Aminopropanal in Neurotoxicity

During cerebral ischemia, the activity of the enzyme polyamine oxidase (PAO) is upregulated. [3]PAO oxidizes polyamines such as spermine and spermidine, leading to the production and accumulation of cytotoxic levels of 3-aminopropanal. [3][7]This reactive aldehyde can form covalent adducts with proteins, leading to necrotic death of neurons and apoptosis in glial cells. [3]This cascade of events contributes significantly to the progression of brain damage following an ischemic event. [3]

Therapeutic Strategy: Neutralization and Prevention

The therapeutic strategy centers on either inhibiting PAO to prevent the formation of 3-aminopropanal or directly neutralizing the aldehyde once it is formed. [3]Structurally distinct inhibitors of PAO have been shown to protect against ischemic brain damage in animal models. [3]Furthermore, compounds capable of reacting with and detoxifying 3-aminopropanal are being investigated. A clinical trial has been initiated to assess whether the drug Tiopronin, which can bind and neutralize 3-aminopropanal, can reduce its levels in patients after aneurysmal subarachnoid hemorrhage and improve neurological outcomes. [8]This research highlights 3-aminopropanal as a key therapeutic target, opening avenues for novel derivatives, potentially including stable 3-aminopropanamide-based structures, designed to either inhibit PAO or act as superior neutralizing agents. [7]

Future Perspectives and Conclusion

The 3-aminopropanamide scaffold and its derivatives represent a promising platform for the development of new therapeutic agents. The diverse biological activities, from targeted anticancer effects and broad-spectrum antimicrobial action to potential neuroprotective strategies, underscore the versatility of this chemical class.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is needed to optimize potency and selectivity for specific biological targets while minimizing off-target effects.

-

Mechanism of Action Elucidation: For antimicrobial and neuroprotective applications, a deeper understanding of the precise molecular targets and pathways is crucial for rational drug design.

-

Pharmacokinetic Profiling: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have favorable drug-like characteristics.

-

Safety and Toxicity: Comprehensive toxicological assessments are required to establish a safe therapeutic window for any potential clinical candidates. [9] In conclusion, the scientific literature strongly supports the continued exploration of 3-aminopropanamide derivatives. The foundational work described herein provides a solid basis for researchers and drug developers to build upon, with the ultimate goal of translating these promising molecules into effective clinical therapies.

References

-

Saavedra, J. E., et al. (2004). Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal. Journal of Experimental Medicine. Retrieved from [Link]

-

Karmakar, B., & Gope, K. (2024). Generation of 3-aminopropanamide and its cluster formation with nucleation precursors- a theoretical exploration. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminopropanamide hydrochloride. PubChem. Retrieved from [Link]

-

ClinicalTrials.gov. (2010). The Effects of Tiopronin on 3-Aminopropanal Level & Neurologic Outcome After Aneurysmal Subarachnoid Hemorrhage. Retrieved from [Link]

-

Voronkov, M. G., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules. Retrieved from [Link]

-

Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Retrieved from [Link]

-

Youssef, A. M., & Abdul-Reada, N. A. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals. Retrieved from [Link]

-

Crews, C., & Castle, L. (2014). The chemistry, formation and occurrence of 3- aminopropionamide (3-APA) in foods. Food Additives & Contaminants: Part A. Retrieved from [Link]

-

Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Immunology. Retrieved from [Link]

-

Morzycki, J. W., et al. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

Saavedra, J. E., et al. (2004). Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal. The Journal of Experimental Medicine. Retrieved from [Link]

-

Lee, J.-K., et al. (2019). Anti-Inflammatory and Neuroprotective Effects of DIPOPA (N,N-Diisopropyl-2-Oxopropanamide), an Ethyl Pyruvate Bioisoster, in the Postischemic Brain. Neurotherapeutics. Retrieved from [Link]

-

Reddy, C. S., et al. (2021). Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones. ACS Omega. Retrieved from [Link]

Sources

- 1. 3-Aminopropanamide hydrochloride | 64017-81-8 | Benchchem [benchchem.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. food.gov.uk [food.gov.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. 3-Aminopropanamide hydrochloride | C3H9ClN2O | CID 22222288 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of 3-Amino-N-isopropylpropanamide Hydrochloride Bioactivity

Abstract

In the landscape of contemporary drug discovery, in silico methodologies are indispensable for the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive, technically-grounded framework for predicting the bioactivity of 3-Amino-N-isopropylpropanamide hydrochloride, a small molecule with potential therapeutic relevance. By eschewing a rigid template, this document is structured to logically flow from foundational compound analysis to advanced predictive modeling, mirroring the workflow of a computational drug discovery project. We will delve into the causal reasoning behind key methodological choices, from target identification to the implementation of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is designed as a self-validating system, incorporating industry-standard controls and statistical rigor to ensure the trustworthiness of the generated data. All claims and protocols are substantiated with citations to authoritative sources, culminating in a comprehensive reference list. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the early-stage assessment of small molecule bioactivity.

Introduction: The Imperative for Predictive Science

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unforeseen issues with efficacy or safety. The paradigm of in silico drug discovery offers a powerful solution, enabling researchers to forecast the biological behavior of molecules before they are ever synthesized. This predictive-first approach not only conserves valuable resources but also accelerates the pace of innovation by allowing for the rapid screening of vast chemical libraries.

This whitepaper focuses on a specific molecule of interest: this compound. While public domain data on this particular compound is sparse, its chemical structure—a small, flexible amino acid derivative—suggests a high potential for biological activity. Our objective is to construct a robust, multi-faceted computational workflow to hypothesize its bioactivity, identify potential protein targets, and predict its pharmacokinetic profile. This guide will serve as a practical, step-by-step manual for executing such a study, grounded in the principles of scientific integrity and experimental causality.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is the bedrock of any successful in silico investigation. These properties govern how the molecule will behave in a biological system, from its solubility in aqueous environments to its ability to cross cell membranes.

Structural and Chemical Identity

-

Molecular Formula: C6H15ClN2O[1]

-

Molecular Weight: 166.65 g/mol [1]

-

CAS Number: 1170199-04-8[1]

-

Canonical SMILES: CC(C)NC(=O)CCN.Cl

-

Structure: (Illustrative)

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted using computational methods. These values are crucial inputs for subsequent ADMET and QSAR models.

| Property | Predicted Value | Significance in Drug Discovery |

| LogP (Octanol-Water Partition Coefficient) | -0.8 | Indicates the hydrophilicity of the molecule, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 62.7 Ų | Influences membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors | 2 | Number of hydrogen bond donors, impacting target binding and solubility. |

| Hydrogen Bond Acceptors | 2 | Number of hydrogen bond acceptors, crucial for molecular recognition. |

| pKa (Acidic) | 14.5 | Predicted acidity of the amide proton. |

| pKa (Basic) | 9.5 | Predicted basicity of the primary amine, indicating it will be protonated at physiological pH. |

Note: These values are illustrative and would be generated using validated software such as SwissADME or ADMETlab 2.0.[2]

The Predictive Workflow: A Multi-Pillar Approach

Our in silico analysis will be built upon three core pillars: Target Identification, Bioactivity Prediction, and Pharmacokinetic Profiling. This integrated approach ensures a holistic understanding of the molecule's potential as a therapeutic agent.

Caption: High-level overview of the in silico prediction workflow.

Pillar 1: Target Identification and Fishing

Before we can predict bioactivity, we must first identify potential biological targets. This process, often referred to as "target fishing," leverages computational methods to find proteins that are likely to interact with our compound of interest.[3][4]

Rationale for Target Fishing

For a novel compound with no known biological activity, a broad-based screening approach is necessary. We will employ a combination of ligand-based and structure-based methods to cast a wide net and identify a prioritized list of potential targets.[4][5]

Experimental Protocol: Reverse Pharmacophore Screening

Pharmacophore modeling identifies the 3D arrangement of essential molecular features responsible for biological activity.[6][7][8] In a reverse screening approach, we use the compound's structure to generate a pharmacophore model and then screen this model against a database of protein structures.

Step-by-Step Methodology:

-

3D Structure Generation: Generate a low-energy 3D conformer of 3-Amino-N-isopropylpropanamide.

-

Pharmacophore Feature Identification: Identify key pharmacophoric features, such as hydrogen bond donors/acceptors, positive ionizable groups, and hydrophobic regions.[9][10]

-

Database Screening: Screen the generated pharmacophore model against a database of protein binding sites (e.g., PharmMapper, ZINCPharmer).

-

Hit Ranking and Filtering: Rank the protein hits based on the fit score of the pharmacophore alignment. Filter the results based on biological relevance to human disease.

Caption: Workflow for identifying potential protein targets.

Pillar 2: Bioactivity and Interaction Modeling

Once a list of potential targets has been generated, the next step is to predict the binding affinity and interaction patterns of our compound with these proteins. Molecular docking and QSAR are the primary tools for this phase.

Molecular Docking: Simulating the Binding Event

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, providing insights into binding affinity and the specific interactions that stabilize the complex.[11][12]

Step-by-Step Methodology:

-

Protein Preparation:

-

Ligand Preparation:

-

Generate a 3D structure of this compound and perform energy minimization.

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Grid Generation:

-

Define the binding site on the protein, typically centered on the active site or a known ligand-binding pocket.

-

Generate a grid box that encompasses this binding site.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina, Glide) to sample different ligand poses within the grid box.[15]

-

The software will score each pose based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify the most likely binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) to understand the molecular basis of binding.

-

QSAR: Linking Structure to Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical features of molecules with their biological activities.[16][17][18] While developing a de novo QSAR model for a single compound is not feasible, we can use pre-existing, validated QSAR models to predict the activity of our compound against various endpoints.

Step-by-Step Methodology:

-

Data Curation: Select a relevant, pre-built QSAR model from a public repository (e.g., ChEMBL, PubChem BioAssay). The model should be trained on a dataset of compounds with a similar structural class or targeting a relevant biological pathway.[19]

-

Descriptor Calculation: Calculate the same molecular descriptors for this compound that were used to build the selected QSAR model.

-

Activity Prediction: Input the calculated descriptors into the QSAR model equation to predict the biological activity (e.g., IC50, Ki).

-

Applicability Domain Analysis: Ensure that our compound falls within the applicability domain of the QSAR model. This is a critical validation step to confirm that the model's predictions are reliable for our specific molecule.[20][21]

Pillar 3: ADMET Profiling

A compound's journey through the body is as important as its interaction with its target. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to identify potential liabilities early in the drug discovery process.[22][23]

Rationale for Early ADMET Prediction

Poor pharmacokinetic properties and unforeseen toxicity are major causes of drug candidate failure. In silico ADMET prediction provides a rapid and cost-effective way to flag potential issues before committing to expensive and time-consuming experimental studies.[24][25]

In Silico ADMET Prediction Tools

A variety of web-based tools and standalone software are available for ADMET prediction. For this guide, we recommend using a consensus approach, leveraging multiple platforms to increase the confidence in our predictions.[2][22]

Recommended Platforms:

-

SwissADME: Provides predictions for a wide range of physicochemical properties, pharmacokinetics, and drug-likeness.

-

ADMETlab 2.0: A comprehensive platform for predicting ADMET properties.

-

pkCSM: Focuses on the prediction of pharmacokinetic properties.

Predicted ADMET Profile

The following table presents an illustrative ADMET profile for this compound.

| ADMET Property | Prediction | Implication |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier Permeation | Low | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this key metabolic enzyme. |

| AMES Toxicity | Non-mutagenic | Predicted to be non-mutagenic, a positive safety indicator. |

| hERG Inhibition | Low risk | Low probability of causing cardiotoxicity. |

Note: These predictions are for illustrative purposes and would be generated using the aforementioned platforms.

Data Synthesis and Hypothesis Generation

The final step in our in silico investigation is to synthesize the data from all three pillars to generate a testable hypothesis regarding the bioactivity of this compound.

Example Hypothesis:

"Based on reverse pharmacophore screening and molecular docking, this compound is predicted to be a competitive inhibitor of Target X. The predicted binding mode involves key hydrogen bond interactions with residues Y and Z in the active site. The compound is predicted to have good oral bioavailability and a low risk of common toxicities, making it a viable candidate for further experimental validation."

This hypothesis is now ready to be tested in the laboratory, with the in silico data providing a strong rationale for the proposed experiments.

Conclusion

This technical guide has outlined a comprehensive, multi-pillar workflow for the in silico prediction of the bioactivity of this compound. By integrating target identification, bioactivity modeling, and ADMET profiling, we can build a detailed picture of a novel compound's therapeutic potential before embarking on resource-intensive experimental studies. The principles and protocols described herein are broadly applicable to the early-stage evaluation of any small molecule, providing a powerful toolkit for the modern drug discovery scientist.

References

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762. [Link]

-

Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Patsnap. [Link]

-

RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. [Link]

-

Slideshare. (n.d.). Pharmacophore modeling. Slideshare. [Link]

-

Creative Biostructure. (n.d.). Pharmacophore Modeling. Creative Biostructure. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Hassan, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

Patsnap Synapse. (2025). How are target proteins identified for drug discovery?. Patsnap. [Link]

-

ResearchGate. (2013). How to identify potential target protein of any novel small compound in target fishing?. ResearchGate. [Link]

-

Ruderfer, D. M., et al. (2018). Predicting protein targets for drug-like compounds using transcriptomics. bioRxiv. [Link]

-

MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

-

Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]

-

PubMed. (n.d.). Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. PubMed. [Link]

-

University of Palermo. (n.d.). Molecular Docking Tutorial. University of Palermo. [Link]

-

Meiler Lab. (n.d.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Meiler Lab. [Link]

-

ADMET-AI. (n.d.). ADMET-AI. ADMET-AI. [Link]

-

GitHub. (n.d.). Introduction to QSAR modeling based on RDKit and Python. GitHub. [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Beijing Xinheng Research Technology Co., Ltd. [Link]

-

AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

-

National Institutes of Health. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. [Link]

-

YouTube. (2023). QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). YouTube. [Link]

-

MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

-

PubMed. (2024). Bioactivity predictions and virtual screening using machine learning predictive model. PubMed. [Link]

-

YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

-

Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Cambridge MedChem Consulting. (2019). Predicting bioactivity. Cambridge MedChem Consulting. [Link]

-

National Institutes of Health. (n.d.). 3-Aminopropanamide hydrochloride. PubChem. [Link]

-

National Institutes of Health. (n.d.). 3-Amino-N-ethylpropanamide hydrochloride. PubChem. [Link]

-

National Institutes of Health. (n.d.). 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride. PubChem. [Link]

-

National Institutes of Health. (n.d.). Isopropyl 3-amino-3-phenylpropanoate hydrochloride. PubChem. [Link]

-

Oakwood Chemical. (n.d.). 3-amino-N-methylpropanamide hydrochloride. Oakwood Chemical. [Link]

-

National Institutes of Health. (n.d.). 3-amino-N-methylpropanamide hydrochloride. PubChem. [Link]

-

National Institutes of Health. (n.d.). 3-Amino-N-methylpropanamide. PubChem. [Link]

-

National Institutes of Health. (n.d.). N-isopropyl-3-(methylamino)propanamide. PubChem. [Link]

Sources

- 1. This compound - CAS:1170199-04-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. ayushcoe.in [ayushcoe.in]

- 3. How are target proteins identified for drug discovery? [synapse.patsnap.com]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 8. rasalifesciences.com [rasalifesciences.com]

- 9. Pharmacophore modeling | PDF [slideshare.net]

- 10. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. youtube.com [youtube.com]

- 13. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 14. sites.ualberta.ca [sites.ualberta.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. meilerlab.org [meilerlab.org]

- 17. neovarsity.org [neovarsity.org]

- 18. neovarsity.org [neovarsity.org]

- 19. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. QSAR modeling software and virtual screening [qsar4u.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. ADMET-AI [admet.ai.greenstonebio.com]

- 25. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

"literature review of N-substituted aminopropanamide hydrochlorides"

An In-depth Technical Guide to N-Substituted Aminopropanamide Hydrochlorides: Synthesis, Biological Activity, and Structure-Activity Relationships

Abstract

N-substituted aminopropanamide hydrochlorides represent a versatile and significant class of organic compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of their synthesis, characterization, and therapeutic potential, with a particular focus on their roles as local anesthetics, anticonvulsant agents, and antimicrobial compounds. By delving into the causality behind experimental choices and elucidating key structure-activity relationships (SAR), this document serves as a technical resource for researchers, scientists, and professionals in drug development. Detailed experimental protocols and mechanistic diagrams are provided to ensure both theoretical understanding and practical applicability.

Part 1: Synthesis and Characterization of N-Substituted Aminopropanamide Hydrochlorides

The synthesis of N-substituted aminopropanamide hydrochlorides is typically achieved through the modification of a primary amine on an aminopropanamide backbone. The most common strategies involve N-acylation or N-alkylation, which allow for the introduction of diverse functional groups, critically influencing the molecule's physicochemical properties and biological activity.[1]

General Synthetic Pathway: N-Acylation

A prevalent method for synthesizing these derivatives is the N-acylation of an aminopropanamide hydrochloride, such as (2R)-2-aminopropanamide hydrochloride (D-alaninamide hydrochloride), with a selected carboxylic acid.[1] This reaction is typically facilitated by peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), to activate the carboxylic acid for amide bond formation. The choice of the carboxylic acid is crucial as the "R" group introduced is a primary determinant of the final compound's lipophilicity and steric profile, which are often essential for its biological function.[1]

The general workflow for this synthesis is outlined below.

Caption: General workflow for synthesis and evaluation.[1]

Characterization Techniques

The structural integrity and purity of the synthesized N-substituted aminopropanamide hydrochlorides are confirmed using a suite of standard analytical techniques. These methods provide a self-validating system to ensure the compound's identity before biological evaluation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the successful formation of the amide bond and the presence of all expected functional groups.[1][2]

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the synthesized compound.[1]

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.), which is compared against theoretical values to confirm the empirical formula.[2]

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the amide C=O and N-H stretches.[2]

Part 2: Biological Activities and Therapeutic Potential

The aminopropanamide scaffold is a key feature in several classes of biologically active molecules. The nature of the N-substituent dramatically influences the therapeutic application, leading to compounds with distinct pharmacological profiles.

Local Anesthetic Activity

Many clinically used local anesthetics are aminoamides.[3] Their chemical structure typically consists of three parts: a lipophilic aromatic ring, an intermediate amide chain, and a hydrophilic tertiary amine.[4] This amphipathic nature is fundamental to their mechanism of action.

Mechanism of Action: Local anesthetics function by reversibly blocking voltage-gated sodium channels in the neuronal membrane.[4] When administered, the drug exists in equilibrium between a water-soluble, charged quaternary amine (BH⁺) and a lipid-soluble, uncharged tertiary amine (B).[5] The uncharged base (B) is essential for penetrating the lipid-rich nerve sheath and cell membrane. Once inside the neuron's axoplasm, the molecule re-equilibrates, and the charged form (BH⁺) binds to the inner portion of the sodium channel, physically occluding it and preventing the influx of sodium ions. This action inhibits nerve depolarization, thereby blocking the propagation of pain signals.[5]

Caption: Mechanism of local anesthetic action.[5]

The potency of these anesthetics is strongly correlated with their lipid solubility; a higher octanol/buffer partition coefficient generally leads to greater vasoconstriction potency and a longer duration of action.[3][6]

Anticonvulsant Activity

Chiral amino acid amides, including derivatives of (2R)-2-aminopropanamide hydrochloride, are a promising class of compounds in the development of novel antiseizure medications.[1] The introduction of lipophilic moieties via N-acylation is a key strategy, as these groups are often crucial for crossing the blood-brain barrier and interacting with targets in the central nervous system.[1] The inherent chirality of these molecules can lead to stereoselective interactions with biological targets, potentially resulting in enhanced potency and a better safety profile compared to racemic mixtures.[1]

Antimicrobial Activity

Amide derivatives are associated with a wide spectrum of biological activities, including antimicrobial properties.[2] Studies have shown that newly synthesized N-substituted aminopropanamides can exhibit significant activity against both Gram-positive and Gram-negative bacteria. The specific substituents on the amide nitrogen play a critical role in determining the spectrum and potency of this antimicrobial action.[2]

Part 3: Structure-Activity Relationships (SAR)

The systematic modification of the N-substituent on the aminopropanamide core is a cornerstone of rational drug design for this class of compounds. The SAR insights gained from these modifications help in optimizing potency, selectivity, and pharmacokinetic properties.

The key molecular features that can be modulated are:

-

Lipophilicity: Increasing the length and branching of alkyl chains or adding aromatic rings generally increases lipid solubility.[3] This is critical for local anesthetic potency and for CNS penetration in anticonvulsant agents.[1][6]

-

Steric Bulk: The size and shape of the substituent can influence how the molecule fits into a receptor or enzyme active site. There is often an optimal size, beyond which activity may decrease due to steric hindrance.[7]

-

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting its ability to form hydrogen bonds or other interactions with its biological target.[8]

-

Hydrogen Bonding Potential: Adding groups capable of donating or accepting hydrogen bonds (e.g., hydroxyl, additional amine groups) can introduce new, favorable interactions with the target protein, potentially increasing binding affinity.[7]

The following table summarizes the general SAR trends for N-substituted aminopropanamides based on their biological application.

| Modification to N-Substituent | Effect on Physicochemical Property | Impact on Biological Activity (Example) | Reference(s) |

| Increase Alkyl Chain Length | Increases Lipophilicity/Hydrophobicity | Local Anesthetics: Increases potency and duration of action. | [6],[3] |

| Introduce Aromatic/Cyclic Groups | Increases Lipophilicity and Steric Bulk | Anticonvulsants: Can enhance CNS penetration and target binding. | [1] |

| Introduce Polar Groups (e.g., -OH) | Increases Hydrophilicity; adds H-bonding | General: May increase solubility but can decrease membrane permeability. Potential for new receptor interactions. | [7] |

| Vary Positional Isomerism (ortho, meta, para) | Alters Steric and Electronic Profile | General: Can dramatically alter binding affinity by changing the orientation within the binding pocket. | [8],[9] |

Part 4: Experimental Protocols

Adherence to validated, reproducible protocols is essential for scientific integrity. The following sections provide detailed methodologies for the synthesis and biological evaluation of these compounds.

Protocol: Synthesis of N-Acyl-(2R)-2-aminopropanamide

This protocol describes a general method for the N-acylation of (2R)-2-aminopropanamide hydrochloride.[1]

Materials:

-

(2R)-2-aminopropanamide hydrochloride

-

Carboxylic acid (R-COOH)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve (2R)-2-aminopropanamide hydrochloride (1.0 eq.) in anhydrous DMF and add DIPEA or TEA (2.2 eq.) to neutralize the hydrochloride salt.

-

Add the solution of the free aminopropanamide to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer successively with saturated aqueous NaHCO₃ solution (3 times), water (1 time), and brine (1 time).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure target compound.[1]

Protocol: Antimicrobial Activity Screening (Disc Diffusion Method)

This protocol outlines a standard method for evaluating the antimicrobial activity of synthesized compounds.[2]

Materials:

-

Synthesized N-substituted aminopropanamide hydrochlorides

-

Standard antibiotic disc (e.g., Ciprofloxacin) for positive control

-

Sterile filter paper discs

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Nutrient agar plates

-

Sterile solvent (e.g., DMSO)

Procedure:

-

Prepare a stock solution of each test compound in a suitable sterile solvent.

-

Prepare bacterial lawns by evenly streaking the test microorganisms onto the surface of nutrient agar plates.

-

Impregnate sterile filter paper discs with a known concentration of each test compound solution and allow the solvent to evaporate.

-

Place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (solvent only), onto the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.

-

Compare the inhibition zones of the test compounds to the controls to determine their relative antimicrobial activity.[2]

Part 5: Conclusion and Future Directions

N-substituted aminopropanamide hydrochlorides are a structurally simple yet pharmacologically rich class of molecules. The ease with which their N-substituent can be modified allows for the fine-tuning of their properties to target a range of diseases. The well-established SAR for aminoamide local anesthetics provides a strong foundation for the rational design of new agents. Future research should focus on exploring novel substituents to develop compounds with enhanced selectivity for specific biological targets, such as particular sodium channel isoforms or bacterial enzymes. This could lead to the development of next-generation therapeutics with improved efficacy and reduced side effects for treating pain, epilepsy, and infectious diseases.

References

- BenchChem. (2025). Application Notes: (2R)-2-Aminopropanamide Hydrochloride in the Synthesis of Novel Anticonvulsant Agents. BenchChem.

- BenchChem. (n.d.). 3-Aminopropanamide hydrochloride | 64017-81-8. BenchChem.

- Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.

- Alkari, S., & Hamadah, O. (n.d.). Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2).

- PubChem. (n.d.). (S)-2-aminopropanamide hydrochloride.

- PubChem. (n.d.). 3-Aminopropanamide hydrochloride.

- Santa Cruz Biotechnology. (n.d.). 3-aminopropanamide hydrochloride. SCBT.

- BenchChem. (2025). (S)-2-aminopropanamide hydrochloride chemical properties. BenchChem.

- Patsnap. (n.d.). Preparation method of N,N-dimethylaminochloropropane hydrochloride. Eureka.

- Sciencemadness Discussion Board. (2006). N-Substituted Amines. Sciencemadness.

- Sung, H. J., et al. (2012). Vasoconstriction potency induced by aminoamide local anesthetics correlates with lipid solubility. Anesthesiology, 116(4), 854-861.

- PubChem. (n.d.). 3-[(4-Aminophenyl)amino]propanamide hydrochloride.

- Shestakova, P., et al. (2019). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 24(23), 4355.

- Lee, H. S., et al. (2018). Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility. Anesthesia and Pain Medicine, 13(1), 58-64.

- Bassett, K., et al. (2011). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 58(4), 209-219.

- Pocket Dentistry. (2024). Local Anesthetics. Pocket Dentistry.

- Palmer, R. A., et al. (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 45(19), 4238-4252.

- Wikipedia. (n.d.). List of local anesthetics. Wikipedia.

- Gorrod, J. W., & Christou, M. (1986). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 16(6), 573-581.

- Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.

- Drug Design Org. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Local Anesthetics | Pocket Dentistry [pocketdentistry.com]

- 5. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vasoconstriction potency induced by aminoamide local anesthetics correlates with lipid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Amino-N-isopropylpropanamide Hydrochloride

Introduction

3-Amino-N-isopropylpropanamide hydrochloride is a primary amine salt with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its structure combines a hydrophilic amide group with a secondary amine, offering multiple points for further chemical modification. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is based on the well-established Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1]

The synthesis involves a two-step process: the Michael addition of isopropylamine to acrylamide to form the free amine, 3-Amino-N-isopropylpropanamide, followed by its conversion to the hydrochloride salt to improve stability and handling. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible synthesis.

Reaction Scheme

The overall synthetic pathway is depicted below:

Caption: Overall synthesis pathway for this compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Supplier Example |

| Acrylamide | C₃H₅NO | 71.08 | 79-06-1 | ≥99% | Sigma-Aldrich |

| Isopropylamine | C₃H₉N | 59.11 | 75-31-0 | ≥99.5% | Sigma-Aldrich |

| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Anhydrous | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous | VWR Chemicals |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 2M in Ether | Sigma-Aldrich |

| Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous | EMD Millipore |

Experimental Protocol

Step 1: Synthesis of 3-Amino-N-isopropylpropanamide (Michael Addition)

This step involves the nucleophilic addition of isopropylamine to the activated double bond of acrylamide. The reaction is performed under controlled temperature to minimize side reactions and potential polymerization of acrylamide.

Workflow for Step 1:

Caption: Experimental workflow for the Michael addition step.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acrylamide (7.11 g, 0.1 mol) in anhydrous methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add isopropylamine (11.82 g, 0.2 mol, 2 equivalents) to the stirred solution dropwise over 30 minutes. The use of excess isopropylamine helps to drive the reaction to completion and minimize the formation of bis-adducts.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acrylamide spot has disappeared.

-